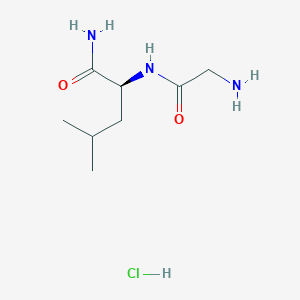
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
Overview
Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide: is an aromatic amide compound with a complex structure that includes a benzothiophene ring.
Mechanism of Action
Target of Action
The primary targets of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide are the JNK2 and JNK3 kinases . These kinases are part of the c-Jun N-terminal kinases (JNK) group, which play a crucial role in cell signaling, particularly in response to stress.
Mode of Action
This compound acts as a potent inhibitor of JNK2 and JNK3 . It targets the ATP-binding site of these kinases . The 3-cyano substituent forms an H-bond acceptor interaction with the hinge region of the ATP-binding site .
Biochemical Analysis
Biochemical Properties
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide interacts with JNK2 and JNK3 kinases . These interactions are characterized by the compound’s 3-cyano substituent forming an H-bond acceptor interaction with the hinge region of the ATP-binding site .
Cellular Effects
The effects of this compound on cells are primarily mediated through its inhibition of JNK2 and JNK3 kinases . This inhibition can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with JNK2 and JNK3 kinases . The compound’s 3-cyano substituent forms an H-bond acceptor interaction with the hinge region of the ATP-binding site, leading to inhibition of these kinases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide typically involves the reaction of 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is studied for its potential as a kinase inhibitor. It has shown promise in inhibiting specific kinases, which are enzymes involved in various cellular processes .
Medicine: The compound’s potential as a kinase inhibitor also extends to medical research, where it is being investigated for its therapeutic potential in treating diseases such as cancer and inflammatory disorders .
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals .
Comparison with Similar Compounds
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-4-nitro-3-isoxazolecarboxamide
- 2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(2-methylpropyl)-3-isoxazolecarboxamide
Uniqueness: N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide stands out due to its specific structural features, such as the benzothiophene ring and the cyano group, which confer unique chemical reactivity and biological activity. Its ability to inhibit kinases with high specificity makes it a valuable compound in both research and therapeutic contexts .
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-7(14)13-11-9(6-12)8-4-2-3-5-10(8)15-11/h2-5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJUHOMXJHGRKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C2=C(S1)CCCC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60942038 | |
| Record name | N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20036-97-9 | |
| Record name | NSC153320 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153320 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide and how is its structure confirmed?
A1: While the provided articles do not explicitly state the molecular formula and weight of this compound, they do describe the techniques used for its structural characterization. The structure is confirmed using spectroscopic methods like Infrared radiation (IR) and Proton nuclear magnetic resonance (1H-NMR) spectroscopy [, ]. Additionally, elemental analysis is used to determine the elemental composition of the compound [].
Q2: What is the primary application of this compound explored in the provided research?
A2: The research primarily focuses on utilizing this compound as a building block for synthesizing more complex molecules. Specifically, it has been reacted with substituted 5-phenyl-1,3,4-oxadiazole-2-thiols to create a series of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-aryl-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamides []. These synthesized compounds were then tested for their antitubercular activity against the tuberculosis H37Rv strain.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![6-Benzyl-2-phenyl-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B177533.png)

